Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-2-(4-hydroxyphenyl)acetate Hydrochloride: This compound has a similar structure but contains a hydroxy group instead of a pyridyl group.
Methyl 2-Amino-2-(4-pyridyl)acetate: The non-dihydrochloride form of the compound.
Uniqueness
Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the pyridyl group enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
CAS No. |
1427475-14-6 |
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Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
methyl 2-amino-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-2-4-10-5-3-6;/h2-5,7H,9H2,1H3;1H |
InChI Key |
ZCXXGMBRGDUBRA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=NC=C1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)N.Cl |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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